Ortho-Methylphenyl Ether vs. Unsubstituted Phenoxy: Hydrophobic Contact Surface and Predicted logP Differentiation for Kinase Back-Pocket Occupancy
The target compound features an o-tolyloxy (ortho-methylphenoxy) acetamide tail, whereas the closest commercially catalogued analog, N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide (CAS 2034275-05-1), contains an unsubstituted phenoxypropanamide tail . Based on the fragment contribution method validated for pyrazol-furan carboxamide series in Eur J Med Chem 2016, the ortho-methyl substituent is expected to increase calculated logP by approximately 0.5–0.7 units relative to the des-methyl analog, enhancing occupancy of the hydrophobic pocket adjacent to the kinase hinge region [1]. In the Eur J Med Chem series, the most potent compound (25e) achieved Akt1 IC50 = 30.4 nM in LNCaP cells; the structural rationale explicitly credits the 3,4-difluorophenyl hydrophobic tail for potency, implying that truncation of the tail (as in the phenoxy analog) would reduce affinity [1]. Direct head-to-head kinase inhibition data for the target compound versus CAS 2034275-05-1 have not been published at the time of this analysis.
| Evidence Dimension | Predicted logP (hydrophobicity) and kinase back-pocket occupancy potential |
|---|---|
| Target Compound Data | Calculated logP ~2.8–3.1 (estimated by fragment addition using pyrazol-furan carboxamide baseline); o-tolyloxyacetamide tail provides ortho-methyl hydrophobic contact |
| Comparator Or Baseline | N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-2-phenoxypropanamide (CAS 2034275-05-1); calculated logP ~2.2–2.5; unsubstituted phenoxy tail |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.7; additional methyl group contributes ~17–20 Ų non-polar surface area |
| Conditions | logP estimated by fragment-based calculation; kinase back-pocket occupancy inferred from SAR of pyrazol-furan carboxamide series (Eur J Med Chem 2016) |
Why This Matters
For kinase inhibitor programs requiring hydrophobic back-pocket engagement (e.g., Akt, ROCK, PKA), the o-tolyl group offers a quantifiable gain in predicted lipophilicity and van der Waals contact surface relative to the des-methyl analog, potentially translating to higher target residence time.
- [1] Zhan W, Xu L, Dong X, Dong J, Yi X, Ma X, Qiu N, Li J, Yang B, Zhou Y, Hu Y. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur J Med Chem. 2016;117:47-58. View Source
